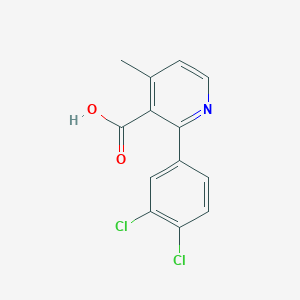
2-(3,4-Dichlorophenyl)-4-methylnicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique est un composé organique qui appartient à la classe des acides nicotiniques. Il se caractérise par la présence d'un groupe dichlorophényle lié à la structure de l'acide nicotinique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique implique généralement la réaction du 3,4-dichlorobenzaldéhyde avec le nicotinate de méthyle dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant, tel que l'éthanol. Le produit résultant est ensuite purifié par recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de l'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique peut impliquer des méthodes plus efficaces et évolutives. Une approche courante est l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. De plus, l'utilisation de catalyseurs, tels que le palladium sur carbone, peut améliorer la vitesse de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation d'amines.
Substitution : Formation de dérivés phényliques substitués.
4. Applications de la recherche scientifique
L'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à des fonctions cellulaires modifiées. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-4-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(3,4-dichlorophényl)nicotinique
- 4-Méthyl-2-(3,4-dichlorophényl)pyridine
- Acide 3,4-dichlorophénylacétique
Unicité
L'acide 2-(3,4-dichlorophényl)-4-méthylnicotinique est unique en raison de la présence à la fois du groupe dichlorophényle et du groupe méthyle sur la structure de l'acide nicotinique. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C13H9Cl2NO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c1-7-4-5-16-12(11(7)13(17)18)8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,17,18) |
Clé InChI |
JIHBVRPSXOYXDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


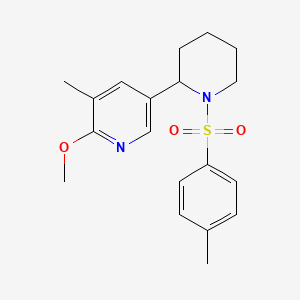
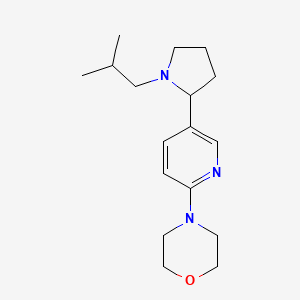
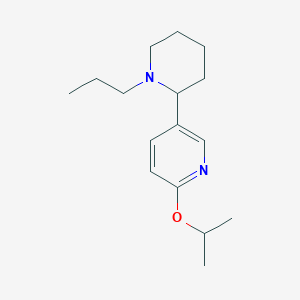


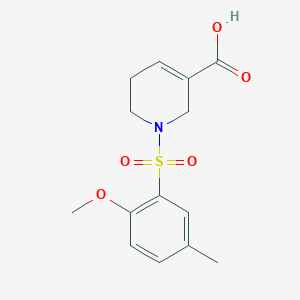
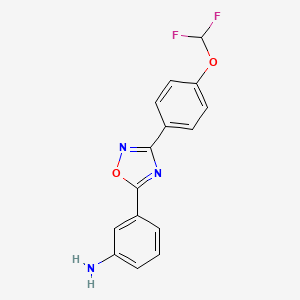


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
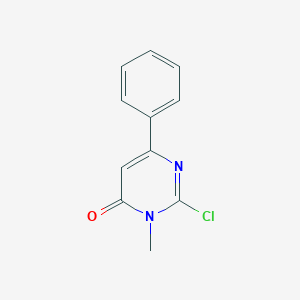

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)

